Valnoctamide

Description

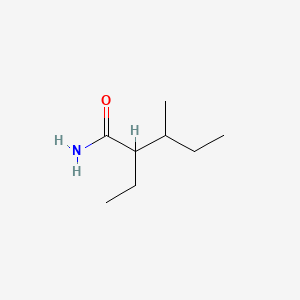

Structure

3D Structure

Properties

IUPAC Name |

2-ethyl-3-methylpentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO/c1-4-6(3)7(5-2)8(9)10/h6-7H,4-5H2,1-3H3,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRCJOCOSPZMDJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(CC)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40863333 | |

| Record name | 2-Ethyl-3-methylpentanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40863333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4171-13-5 | |

| Record name | Valnoctamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4171-13-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Valnoctamide [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004171135 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Valnoctamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13099 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | VALNOCTAMIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34092 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | VALNOCTAMIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32363 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Ethyl-3-methylpentanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40863333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Valnoctamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.849 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VALNOCTAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3O25NRX9YG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Neuroprotective Properties of Valnoctamide in Preclinical Models

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Valnoctamide (VCD), a chiral amide analogue of valproic acid (VPA), has emerged as a compound of significant interest in neuropharmacology. Unlike its parent compound VPA, which is a known teratogen due to its inhibition of histone deacetylase (HDAC), this compound demonstrates a markedly safer profile in preclinical studies.[1][2] It is not significantly biotransformed into its corresponding acid (valnoctic acid), acting as a drug in its own right rather than a pro-drug.[3] Preclinical evidence supports its potential as a neuroprotective agent through a multifaceted mechanism of action, including broad-spectrum anticonvulsant activity, efficacy in neuropathic pain models, and modulation of key signaling pathways involved in neuronal survival and plasticity.[4][5] This document provides a comprehensive overview of the preclinical data, experimental methodologies, and proposed mechanisms underlying this compound's neuroprotective effects.

Quantitative Preclinical Data

The neuroprotective potential of this compound has been quantified across various preclinical models. The data highlights its potency as an anticonvulsant, its pharmacokinetic profile, and its efficacy in models of neuropathic pain.

Anticonvulsant Activity

This compound and its stereoisomers exhibit broad-spectrum anticonvulsant activity in multiple rodent models, with a potency significantly greater than that of VPA.

| Model | Species | Administration | Compound | ED₅₀ (mg/kg) [95% CI] | Reference |

| Maximal Electroshock (MES) | Mice | Intraperitoneal (i.p.) | Racemic-VCD | 125 (102–143) | |

| Maximal Electroshock (MES) | Mice | Intraperitoneal (i.p.) | (2R,3S)-VCD | 119 (98–147) | |

| 6Hz Psychomotor | Mice | Intraperitoneal (i.p.) | (2S,3S)-VCD | 20 (17-24) | |

| 6Hz Psychomotor | Mice | Intraperitoneal (i.p.) | (2R,3S)-VCD | 21 (17-25) | |

| Subcutaneous Metrazol (scMet) | Mice | Intraperitoneal (i.p.) | Racemic-VCD | 65 (54-78) | |

| Pilocarpine-induced SE | Rats | Intraperitoneal (i.p.) | Racemic-VCD | 65 (Full protection) |

Pharmacokinetics in Rodent Models

Pharmacokinetic studies reveal stereoselectivity, particularly in clearance, with the (2S,3S)-VCD stereoisomer showing the highest plasma exposure.

| Parameter | Species | Stereoisomer | Value | Reference |

| Clearance | Rats | (2S,3S)-VCD | Lowest among isomers | |

| Plasma Exposure (AUC) | Rats | (2S,3S)-VCD | Twice as high as other isomers | |

| Volume of Distribution (Vd) | Rats | All Isomers | 1 - 1.6 L/kg | |

| Half-life (t₁/₂) | Rats | All Isomers | 2.1 - 3 h | |

| Brain-to-Plasma AUC Ratio | Mice | (2S,3S)-VCD | Constant with dose | |

| Brain-to-Plasma AUC Ratio | Mice | (2R,3S)-VCD | Doubled at higher doses |

Efficacy in Neuropathic Pain Models

In a rat model of chronic constriction injury (CCI), this compound demonstrated significant anti-allodynic and antihyperalgesic effects.

| Model | Species | Dose (mg/kg, i.p.) | Effect | Reference |

| Chronic Constriction Injury | Rats | 70 | Significant increase in mechanical and thermal thresholds | |

| Chronic Constriction Injury | Rats | 100 | Significant increase in mechanical and thermal thresholds |

Experimental Protocols

Reproducibility of preclinical findings relies on detailed methodologies. The following sections describe the protocols for key experiments cited in this compound research.

Anticonvulsant Efficacy Studies

-

Animal Models : Male Sprague-Dawley rats (250-300g) or NMRI mice are commonly used. Animals are housed individually in controlled environments (21±2°C, 12h light-dark cycle) with free access to food and water.

-

Drug Preparation and Administration : this compound is dissolved in a vehicle such as a solution of propylene glycol, alcohol, and water (5:1:4). Administration is typically performed intraperitoneally (i.p.) or orally (p.o.). Doses are determined based on time-to-peak effect studies, which for i.p. administration in rodents is 0.25-0.5 hours. For standard rodent injection procedures, sterile technique is required, and injection volumes are limited (e.g., up to 0.5 mL for a mouse, 1-2 mL for a rat via i.p.).

-

Seizure Models :

-

Maximal Electroshock (MES) Test : Induces generalized tonic-clonic seizures via corneal electrical stimulation to assess a drug's ability to prevent seizure spread.

-

6Hz Psychomotor Seizure Test : A model of therapy-resistant partial seizures induced by corneal electrical stimulation at 6Hz.

-

Pilocarpine-Induced Status Epilepticus (SE) : A chemically induced model of temporal lobe epilepsy. Rats are administered pilocarpine to induce SE, and this compound is given at seizure onset. Seizure severity is observed and scored for a defined period.

-

Neuropathic Pain Assessment

-

Animal Model : Neuropathic pain is induced in rats using the chronic constriction injury (CCI) model, which involves loose ligation of the sciatic nerve.

-

Drug Administration : this compound (40, 70, or 100 mg/kg) or vehicle is administered intraperitoneally.

-

Behavioral Testing :

-

Mechanical Allodynia : Assessed using a dynamic plantar aesthesiometer (e.g., von Frey filaments), which measures the paw withdrawal threshold to a mechanical stimulus.

-

Thermal Hyperalgesia : Evaluated using a plantar test (Hargreaves method), which measures the paw withdrawal latency from a radiant heat source.

-

Pharmacokinetic Analysis

-

Animal Models : Pharmacokinetic parameters have been evaluated in mice, rats, and dogs.

-

Drug Administration and Sampling : Racemic this compound is administered intravenously (dogs, rats) or intraperitoneally (mice). Blood samples are collected at multiple time points post-administration.

-

Analytical Method : Plasma concentrations of the individual this compound stereoisomers are measured using a stereospecific gas chromatography assay.

-

Data Analysis : Pharmacokinetic parameters such as clearance, volume of distribution, and half-life are calculated using non-compartmental analysis.

Mechanisms of Action and Signaling Pathways

This compound exerts its neuroprotective effects through multiple mechanisms of action, distinguishing it from VPA. Its activity is not attributable to a single molecular target but rather a network of interconnected pathways.

Modulation of Neurotransmission and Ion Channels

This compound is believed to modulate the balance between excitatory and inhibitory neurotransmission.

-

GABAergic System : It may enhance inhibitory signaling by increasing levels of gamma-aminobutyric acid (GABA), a primary inhibitory neurotransmitter.

-

Glutamatergic System : The compound appears to reduce excitatory signaling by decreasing glutamate release or inhibiting its receptors, which is crucial for preventing excitotoxicity. In the pilocarpine model, this compound prevented sustained elevations of extracellular glutamate.

-

Ion Channel Inhibition : this compound has been found to inhibit voltage-gated sodium channels, which reduces neuronal excitability and contributes to its anticonvulsant properties.

Inhibition of Histone Deacetylases (HDACs)

Similar to VPA, this compound's parent compound, HDAC inhibition is a proposed mechanism for neuroprotection. By inhibiting HDACs, this compound can induce histone hyperacetylation, leading to the transcriptional activation of neuroprotective genes. This mechanism is linked to the upregulation of:

-

Neurotrophic Factors : Such as Brain-Derived Neurotrophic Factor (BDNF) and Glial cell line-Derived Neurotrophic Factor (GDNF).

-

Chaperone Proteins : Including Heat Shock Protein 70 (HSP70).

-

Anti-apoptotic Proteins : Such as Bcl-2.

Regulation of the Arachidonic Acid (AA) Cascade

A key differentiator from VPA is this compound's interaction with the brain's arachidonic acid cascade.

-

Acsl4 Inhibition : this compound uncompetitively inhibits the arachidonic acid-selective acyl-CoA synthetase 4 (Acsl4) with a Ki of 6.38 mM, which is more potent than VPA's inhibition (Ki of 25 mM).

-

Reduced AA Turnover : Chronic administration of this compound (50 mg/kg, i.p. for 30 days) in rats was shown to reduce the turnover of AA in brain phospholipids. Dampening this cascade is significant as it is often upregulated in conditions associated with excitotoxicity and neuroinflammation.

Visualizations: Pathways and Workflows

Caption: Proposed signaling cascade for this compound's neuroprotection.

Caption: Experimental workflow for preclinical testing of this compound.

Caption: Logical relationship of this compound's mechanisms and effects.

Conclusion

This compound demonstrates significant promise as a neuroprotective agent in a range of preclinical models. Its efficacy as a potent anticonvulsant and analgesic, combined with a favorable safety profile compared to VPA, makes it a compelling candidate for further development. The compound's multifaceted mechanism of action—engaging neurotransmitter systems, ion channels, epigenetic modulation via HDAC inhibition, and the arachidonic acid cascade—suggests a robust therapeutic potential for complex neurological disorders. The data and protocols summarized herein provide a foundational guide for researchers and drug developers aiming to explore and expand upon the neuroprotective properties of this compound.

References

- 1. This compound, a non-teratogenic amide derivative of valproic acid, inhibits arachidonic acid activation in vitro by recombinant acyl-CoA synthetase-4 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, valpromide and valnoctic acid are much less teratogenic in mice than valproic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics of a valpromide isomer, this compound, in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Stereoselective Anticonvulsant and Pharmacokinetic Analysis of this compound, a CNS-Active Derivative of Valproic Acid with Low Teratogenic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound: The effect on relieving of neuropathic pain and possible mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

Valnoctamide's Influence on GABAergic Neurotransmission: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Valnoctamide, a centrally active amide derivative of valproic acid, has demonstrated anticonvulsant and potential mood-stabilizing properties. A significant component of its mechanism of action is attributed to its influence on the γ-aminobutyric acid (GABA) system, the primary inhibitory neurotransmitter network in the central nervous system. This technical guide provides an in-depth analysis of the current understanding of this compound's interaction with GABAergic neurotransmission, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying pathways and processes.

Core Mechanism of Action: Modulation of GABAergic Signaling

This compound is understood to exert its effects on the GABAergic system primarily through the positive allosteric modulation of GABAᴀ receptors, leading to an enhancement of inhibitory neurotransmission.[1] Unlike its structural analog, valproic acid, which is suggested to also act by inhibiting GABA transaminase (GABA-T), the direct enzymatic effects of this compound on GABA metabolism have not been extensively quantified in publicly available literature.[2]

The principal known mechanism is the direct potentiation of GABAᴀ receptor function.[3][4] This leads to a stabilization of neuronal activity and a reduction in the likelihood of seizure events.[1]

Direct Modulation of GABAᴀ Receptors

Electrophysiological studies have demonstrated that this compound directly modulates the function of GABAᴀ receptors. Specifically, it has been shown to enhance phasic inhibition by slowing the decay of miniature inhibitory post-synaptic currents (mIPSCs) in a dose-dependent and reversible manner. This prolongation of the inhibitory current suggests that this compound stabilizes the open state of the GABAᴀ receptor channel, thereby increasing the total influx of chloride ions in response to GABA binding.

Crucially, the modulatory effect of this compound on GABAᴀ receptors appears to occur at a binding site distinct from that of benzodiazepines. This is supported by evidence showing that the effect of this compound persists in the presence of the benzodiazepine antagonist flumazenil and is additive to the effects of diazepam. This distinction is significant as it suggests that this compound may be effective in patient populations that are refractory to benzodiazepines.

Quantitative Data on this compound's Effects

The following table summarizes the key quantitative findings from electrophysiological studies on the effect of this compound on GABAergic neurotransmission.

| Parameter | This compound Concentration | Effect | Cell Type | Reference |

| mIPSC Decay Time Constant | 1 mM | ~2-fold increase (from 6.7 ± 1.5 ms to 12.3 ± 1.6 ms) | CA1 Pyramidal Cells | |

| mIPSC Decay Time Constant | 500 µM | Increase from 5.0 ± 0.4 ms to 8.1 ± 1.0 ms | CA1 Pyramidal Cells | |

| mIPSC Frequency | 1 mM | No significant effect | CA1 Pyramidal Cells | |

| mIPSC Amplitude | 1 mM | No significant effect | CA1 Pyramidal Cells |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound's influence on GABAergic neurotransmission. These protocols are representative and may require optimization for specific experimental conditions.

Whole-Cell Patch-Clamp Electrophysiology for mIPSC Recording

This protocol is designed to measure miniature inhibitory post-synaptic currents (mIPSCs) from neurons in brain slices, as was done in the key studies on this compound.

3.1.1. Materials

-

Artificial Cerebrospinal Fluid (aCSF): (in mM) 126 NaCl, 3 KCl, 2 MgSO₄, 2 CaCl₂, 1.25 NaH₂PO₄, 26.4 NaHCO₃, and 10 glucose. The solution should be continuously bubbled with 95% O₂ / 5% CO₂.

-

Internal Solution (for patch pipette): (in mM) 120 K-gluconate, 20 KCl, 10 HEPES, 4 NaCl, 7 K₂-phosphocreatine, 0.3 Na-GTP, and 4 Mg-ATP. pH adjusted to ~7.3 with KOH.

-

Pharmacological Agents: Tetrodotoxin (TTX) to block voltage-gated sodium channels, and antagonists for glutamatergic receptors (e.g., CNQX and AP5) to isolate GABAergic currents. This compound stock solution.

-

Equipment: Vibrating microtome, patch-clamp amplifier, micromanipulators, microscope with DIC optics, perfusion system, and data acquisition software.

3.1.2. Procedure

-

Slice Preparation: Anesthetize the animal (e.g., a rat) and perfuse transcardially with ice-cold, oxygenated aCSF. Rapidly dissect the brain and prepare coronal or sagittal slices (e.g., 300-400 µm thick) containing the region of interest (e.g., hippocampus) using a vibrating microtome in ice-cold, oxygenated aCSF.

-

Slice Recovery: Transfer slices to a holding chamber with oxygenated aCSF at room temperature for at least 1 hour to recover.

-

Recording: Transfer a single slice to the recording chamber on the microscope stage and continuously perfuse with oxygenated aCSF at a rate of 1-2 mL/min.

-

Cell Identification: Identify target neurons (e.g., CA1 pyramidal cells) using differential interference contrast (DIC) optics.

-

Patching: Approach the selected neuron with a glass micropipette (3-7 MΩ resistance) filled with internal solution. Apply gentle suction to form a gigaohm seal (>1 GΩ).

-

Whole-Cell Configuration: Apply a brief pulse of negative pressure to rupture the cell membrane and achieve the whole-cell configuration.

-

mIPSC Recording: Clamp the cell at a holding potential of 0 mV to record spontaneous inhibitory postsynaptic currents (IPSCs). Block glutamatergic currents by adding appropriate antagonists to the aCSF.

-

Drug Application: After a stable baseline recording of mIPSCs, apply this compound at the desired concentration via the perfusion system.

-

Data Analysis: Analyze the recorded currents to determine the frequency, amplitude, and decay kinetics of mIPSCs before, during, and after this compound application.

In Vivo Microdialysis for Extracellular GABA Measurement

This protocol describes a general procedure for measuring extracellular GABA levels in the brain of a freely moving animal.

3.2.1. Materials

-

Microdialysis Probes: With a semi-permeable membrane of appropriate length and molecular weight cut-off.

-

Perfusion Fluid: Typically aCSF or Ringer's solution.

-

Surgical Equipment: For stereotaxic implantation of the guide cannula.

-

Analytical System: High-performance liquid chromatography (HPLC) with fluorescence detection is commonly used for GABA analysis.

-

This compound Solution: For systemic or local administration.

3.2.2. Procedure

-

Guide Cannula Implantation: Anesthetize the animal and stereotaxically implant a guide cannula into the brain region of interest. Allow the animal to recover from surgery.

-

Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.

-

Perfusion: Perfuse the probe with aCSF at a slow, constant rate (e.g., 1-2 µL/min).

-

Baseline Collection: Collect dialysate samples at regular intervals (e.g., every 20-30 minutes) to establish a stable baseline of extracellular GABA levels.

-

This compound Administration: Administer this compound systemically (e.g., intraperitoneal injection) or locally via the microdialysis probe (reverse dialysis).

-

Sample Collection: Continue to collect dialysate samples for several hours following drug administration.

-

GABA Analysis: Analyze the GABA concentration in the dialysate samples using HPLC with pre-column derivatization and fluorescence detection.

-

Data Analysis: Express the post-drug GABA levels as a percentage of the baseline levels.

Visualizations

Signaling Pathway of this compound at the GABAergic Synapse

Caption: this compound's proposed mechanism at a GABAergic synapse.

Experimental Workflow for Whole-Cell Patch-Clamp Recording

Caption: Workflow for investigating this compound's effect on mIPSCs.

Logical Relationship of this compound's Action

Caption: Causal chain of this compound's therapeutic action.

Conclusion and Future Directions

The available evidence strongly indicates that this compound enhances GABAergic neurotransmission through direct, positive allosteric modulation of GABAᴀ receptors at a site distinct from that of benzodiazepines. This mechanism underlies its observed anticonvulsant properties. However, for a comprehensive understanding of its pharmacological profile, further research is warranted in several key areas:

-

Direct Binding Studies: Radioligand binding assays are needed to determine the binding affinity (Ki or Kd) of this compound for various GABAᴀ receptor subunit combinations.

-

Enzyme Inhibition Assays: Quantitative studies are required to ascertain whether this compound has any direct inhibitory effects on GABA transaminase (GABA-T) or glutamic acid decarboxylase (GAD), and if so, to determine the IC₅₀ or Ki values.

-

In Vivo Neurochemical Studies: In vivo microdialysis experiments specifically investigating the effect of this compound on extracellular GABA levels in different brain regions would provide valuable insight into its net effect on the GABAergic system in a physiological context.

Addressing these knowledge gaps will be crucial for the further development and optimization of this compound as a therapeutic agent for epilepsy and potentially other neurological and psychiatric disorders.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. This compound, a non-teratogenic amide derivative of valproic acid, inhibits arachidonic acid activation in vitro by recombinant acyl-CoA synthetase-4 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound enhances phasic inhibition: a potential target mechanism for the treatment of benzodiazepine-refractory status epilepticus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound enhances phasic inhibition: a potential target mechanism for the treatment of benzodiazepine-refractory status epilepticus - PubMed [pubmed.ncbi.nlm.nih.gov]

Interaction of Valnoctamide with voltage-gated sodium channels

An In-depth Technical Guide on the Interaction of Valnoctamide with Voltage-Gated Sodium Channels

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound (VCD), a chiral constitutional isomer of valpromide, is a central nervous system (CNS)-active compound with demonstrated efficacy as an anticonvulsant and mood-stabilizing agent. Unlike its structural analog, valproic acid (VPA), this compound acts as a drug on its own with minimal biotransformation to its corresponding acid, which contributes to a distinct and potentially safer pharmacological profile, particularly concerning teratogenicity.[1][2] A key component of this compound's multifaceted mechanism of action is its inhibitory effect on voltage-gated sodium channels (VGSCs).[3] By modulating these critical channels, this compound reduces neuronal hyperexcitability, a hallmark of epileptic seizures. This guide provides a comprehensive overview of the interaction between this compound and VGSCs, presenting quantitative data from preclinical studies, detailing experimental methodologies, and visualizing the underlying mechanisms and workflows.

Core Mechanism of Action at Voltage-Gated Sodium Channels

Voltage-gated sodium channels are transmembrane proteins essential for the initiation and propagation of action potentials in excitable cells, including neurons.[3][4] They cycle through resting, open, and inactivated states to control the influx of sodium ions that depolarizes the cell membrane. In pathological conditions like epilepsy, the dysfunction of these channels can lead to neuronal hyperexcitability and spontaneous, recurrent seizures.

This compound exerts its anticonvulsant effects, in part, by inhibiting VGSCs. This inhibition dampens the rapid, repetitive neuronal firing that characterizes a seizure. The broad-spectrum anticonvulsant activity of this compound, which is 4 to 16 times more potent than VPA in various animal models, points to a significant interaction with CNS targets that regulate excitability. While this compound also influences GABAergic and glutamatergic systems, its direct effect on ion channels is a crucial contributor to its therapeutic action.

Interestingly, while this compound exhibits stereoselective pharmacokinetics, its anticonvulsant activity shows less stereoselectivity. The four stereoisomers of this compound possess similar broad-spectrum anticonvulsant profiles and ED50 values in most models. This suggests that this compound's efficacy is likely due to multiple mechanisms of action, with VGSC inhibition being a significant contributor.

Visualizing the Mechanism of Action

The following diagram illustrates the proposed pathway for this compound's inhibitory effect on neuronal excitability.

References

- 1. Stereoselective Anticonvulsant and Pharmacokinetic Analysis of this compound, a CNS-Active Derivative of Valproic Acid with Low Teratogenic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a non-teratogenic amide derivative of valproic acid, inhibits arachidonic acid activation in vitro by recombinant acyl-CoA synthetase-4 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. Frontiers | Druggability of Voltage-Gated Sodium Channels—Exploring Old and New Drug Receptor Sites [frontiersin.org]

Valnoctamide: A Novel Therapeutic Avenue for Bipolar Disorder with a Favorable Safety Profile

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Valnoctamide, a structural isomer of valpromide, presents a compelling case as a potential therapeutic agent for bipolar disorder, primarily due to its demonstrated efficacy in preclinical and some clinical settings, coupled with a significantly lower teratogenic potential compared to the widely used mood stabilizer, valproic acid (VPA). This technical guide provides a comprehensive overview of the current state of knowledge on this compound, focusing on its therapeutic applications in bipolar disorder. It synthesizes quantitative data from key clinical trials, details experimental protocols for its proposed mechanisms of action, and visualizes relevant pathways and workflows. The evidence suggests that while further research is required to unequivocally establish its efficacy as a monotherapy, this compound holds promise as an adjunctive treatment, particularly for patients where the teratogenic risks of VPA are a significant concern.

Introduction

Bipolar disorder is a chronic and debilitating mental illness characterized by recurrent episodes of mania and depression. Valproic acid (VPA) is a cornerstone of treatment for bipolar disorder; however, its use is significantly limited by its well-documented teratogenicity, posing a substantial risk of congenital malformations and developmental disorders when taken during pregnancy.[1][2] This critical unmet need has driven the search for safer, yet effective, alternatives.

This compound, a central nervous system-active amide derivative of valproic acid, has emerged as a promising candidate.[3] Crucially, unlike its isomer valpromide, this compound does not undergo biotransformation to valproic acid in vivo, which is believed to be the primary reason for its reduced teratogenicity.[4] This guide delves into the preclinical and clinical evidence supporting the potential of this compound in the management of bipolar disorder, with a focus on quantitative data, experimental methodologies, and the underlying mechanisms of action.

Clinical Efficacy in Bipolar Mania

Clinical investigations into this compound's efficacy in bipolar mania have yielded mixed but informative results, suggesting a potential role as an adjunctive therapy.

Add-on Therapy in Acute Mania

A key double-blind, placebo-controlled, five-week clinical trial investigated the efficacy of this compound as an add-on therapy to risperidone in patients with acute mania.[5] The results demonstrated a statistically significant superiority of the this compound group over the placebo group in improving manic symptoms.

Table 1: Efficacy of this compound as Add-on Therapy in Acute Mania

| Outcome Measure | This compound + Risperidone (n=15) | Placebo + Risperidone (n=17) | p-value (Treatment x Time Interaction) |

| Young Mania Rating Scale (YMRS) | Significant Improvement | Less Improvement | 0.012 |

| Brief Psychiatric Rating Scale (BPRS) | Significant Improvement | Less Improvement | 0.007 |

| Clinical Global Impression (CGI) | Significant Improvement | Less Improvement | 0.003 |

Data presented are based on a two-way analysis of variance (ANOVA) with time as the within-subject factor. The p-value reflects the significance of the interaction between treatment and time, indicating a greater improvement over time in the this compound group compared to placebo.

Monotherapy in Acute Mania

In contrast to its success as an add-on agent, a three-week, double-blind, randomized, placebo- and risperidone-controlled trial evaluating this compound as a monotherapy for acute mania did not demonstrate a statistically significant difference from placebo.

Table 2: Efficacy of this compound as Monotherapy in Acute Mania

| Outcome Measure | This compound (n=71) | Placebo (n=70) | p-value |

| Change in Young Mania Rating Scale (YMRS) Score | Not Significantly Different from Placebo | Not Significantly Different from this compound | > 0.60 |

Preclinical Pharmacology and Safety Profile

This compound's promising safety profile, particularly its low teratogenicity, is a key differentiator from VPA.

Teratogenicity

Preclinical studies in mice have consistently demonstrated that this compound has a significantly lower teratogenic potential than VPA.

Table 3: Comparative Teratogenicity of this compound and Valproic Acid in Mice

| Compound | Dose (mmol/kg) | Exencephaly Rate (%) | Embryolethality Rate (%) |

| This compound (VCD) | 3 | 1 | 2 |

| Valproic Acid (VPA) | 3 | 53 | 52 |

| Control | - | 0-1 | 5 |

Anticonvulsant Activity

This compound has demonstrated broad-spectrum anticonvulsant activity in various rodent models, with a potency that is 2 to 16 times greater than that of VPA, depending on the model.

Table 4: Anticonvulsant Activity of this compound in Rodent Models

| Model | Species | ED₅₀ (mg/kg) |

| Maximal Electroshock (MES) | Mouse | Data not specified |

| 6Hz Psychomotor | Mouse | Data not specified |

| Subcutaneous Metrazol (scMet) | Mouse | Data not specified |

| Pilocarpine-induced Status Epilepticus | Rat | 65 (full protection) |

| Soman-induced Status Epilepticus | Rat | 60-62 |

Mechanism of Action

The therapeutic effects of this compound in bipolar disorder are believed to be mediated through multiple mechanisms, including modulation of GABAergic neurotransmission, inhibition of voltage-gated sodium channels, and a novel mechanism involving the inhibition of acyl-CoA synthetase-4 (Acsl4).

Modulation of GABAergic Neurotransmission

A primary proposed mechanism of action for this compound is the enhancement of GABAergic inhibition in the central nervous system. Increased GABA levels are thought to stabilize neuronal activity, a key factor in managing mood fluctuations in bipolar disorder.

Inhibition of Voltage-Gated Sodium Channels

This compound has been shown to inhibit voltage-gated sodium channels, which play a crucial role in the initiation and propagation of action potentials. By blocking these channels, this compound can reduce neuronal excitability, contributing to its mood-stabilizing effects.

Inhibition of Acyl-CoA Synthetase-4 (Acsl4)

A more recently identified mechanism involves the uncompetitive inhibition of Acsl4, an enzyme involved in the metabolism of arachidonic acid. This pathway is also implicated in the therapeutic action of VPA. This compound inhibits Acsl4 with a significantly lower inhibition constant (Ki) than VPA, suggesting a more potent effect on this target.

Table 5: In Vitro Inhibition of Acyl-CoA Synthetase-4 (Acsl4)

| Compound | Inhibition Constant (Ki) |

| This compound (VCD) | 6.38 mM |

| Valproic Acid (VPA) | 25 mM |

Pharmacokinetics

Pharmacokinetic studies in healthy human volunteers have shown that this compound is not rapidly biotransformed into its corresponding acid, valnoctic acid. This is a key distinction from its isomer, valpromide, which acts as a prodrug to valproic acid.

Table 6: Pharmacokinetic Parameters of this compound in Healthy Human Volunteers (400 mg single oral dose)

| Parameter | Value |

| Terminal Half-life (t½) | 9.3 h |

| Mean Residence Time (MRT) | 13.2 h |

Experimental Protocols

This section provides an overview of the methodologies used in key experiments to elucidate the efficacy and mechanism of action of this compound.

Clinical Trial Protocol: Add-on Therapy in Acute Mania

-

Study Design: Double-blind, placebo-controlled, five-week trial.

-

Participants: Patients diagnosed with acute mania.

-

Intervention:

-

Treatment Group: this compound (started at 600 mg/day, increased to 1200 mg/day after four days) as an add-on to risperidone (at physician's discretion).

-

Control Group: Placebo as an add-on to risperidone.

-

-

Outcome Measures: Weekly ratings using the Young Mania Rating Scale (YMRS), Brief Psychiatric Rating Scale (BPRS), and Clinical Global Impression (CGI) scale.

-

Statistical Analysis: Two-way analysis of variance (ANOVA) with time as the within-subject factor to assess the interaction between treatment and time.

Teratogenicity Study Protocol in Mice

-

Animal Model: NMRI mice.

-

Intervention: Single intraperitoneal injection of this compound (3 mmol/kg), Valproic Acid (3 mmol/kg), or vehicle on day 8 of gestation.

-

Outcome Measures: On day 18 of gestation, the rates of embryolethality, fetal weight, and exencephaly were recorded.

-

Statistical Analysis: Comparison of rates between treatment groups and the control group.

Acsl4 Inhibition Assay Protocol

-

Enzyme Source: Recombinant rat Acsl4-flag protein expressed in E. coli.

-

Assay Principle: Measurement of the conversion of arachidonic acid (AA) to arachidonoyl-CoA using Michaelis-Menten kinetics.

-

Reaction Mixture: The assay mix includes Tris-HCl, MgCl₂, dithiothreitol, ATP, CoA, EDTA, and [¹⁴C]AA in Triton X-100.

-

Inhibition Assay: this compound is added to the reaction mixture at various concentrations (e.g., 1.25, 2.5, and 5.0 mM).

-

Data Analysis: The inhibition constant (Ki) is determined from Lineweaver-Burk plots of the reciprocal of reaction velocity versus the inverse of the substrate concentration.

Signaling Pathways

The proposed mechanisms of action of this compound converge on pathways that regulate neuronal excitability and signaling cascades implicated in the pathophysiology of bipolar disorder.

Conclusion and Future Directions

This compound represents a significant step forward in the quest for safer and effective treatments for bipolar disorder. Its low teratogenicity profile addresses a major limitation of valproic acid, making it a potentially valuable option for women of childbearing age. The clinical data, while mixed, suggest a clear benefit as an adjunctive therapy in acute mania. The lack of efficacy as a monotherapy in the single trial conducted to date highlights the need for further investigation, potentially exploring different dosing strategies or patient populations.

Future research should focus on:

-

Conducting larger, well-powered clinical trials to definitively establish the efficacy of this compound as both a monotherapy and an adjunctive therapy in acute mania and for the maintenance treatment of bipolar disorder.

-

Further elucidating the precise molecular mechanisms underlying its therapeutic effects, particularly its actions on GABAergic and glutamatergic systems and voltage-gated ion channels.

-

Investigating the potential of this compound in other phases of bipolar disorder, such as bipolar depression.

-

Conducting head-to-head trials comparing the efficacy and safety of this compound with other mood stabilizers.

References

- 1. This compound, valpromide and valnoctic acid are much less teratogenic in mice than valproic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pharmacokinetic parameters cmax: Topics by Science.gov [science.gov]

- 3. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Early Research on Valnoctamide for Neuropathic Pain Management: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neuropathic pain, a debilitating condition arising from nerve damage, presents a significant therapeutic challenge. Early research has identified Valnoctamide, an amide derivative of valproic acid, as a promising candidate for its management. Preclinical studies have demonstrated its efficacy in rodent models of neuropathic pain, suggesting a multimodal mechanism of action involving several key neurotransmitter systems. This technical guide provides an in-depth overview of the foundational preclinical research on this compound, detailing its analgesic properties, proposed mechanisms, and the experimental protocols used in its early evaluation. A key focus is the presentation of quantitative data in a structured format to facilitate comparison and analysis. Furthermore, this guide includes detailed visualizations of the implicated signaling pathways and experimental workflows to provide a comprehensive resource for researchers and professionals in the field of pain drug development.

Introduction

This compound, a structural isomer of valpromide, has been investigated for various neurological conditions. Unlike its parent compound, valproic acid, this compound exhibits a distinct pharmacological profile and a more favorable safety profile, notably a reduced risk of teratogenicity.[1] Its potential as an analgesic for neuropathic pain has been explored in several key preclinical studies. This whitepaper synthesizes the findings from this early research, providing a technical foundation for further investigation and development.

Preclinical Efficacy in Neuropathic Pain Models

The primary evidence for this compound's efficacy in neuropathic pain comes from studies utilizing rodent models that mimic the symptoms of this condition in humans, such as allodynia (pain from a non-painful stimulus) and hyperalgesia (exaggerated pain response).

Animal Models of Neuropathic Pain

Two principal animal models have been employed in the early evaluation of this compound:

-

Chronic Constriction Injury (CCI) Model: This model involves the loose ligation of the sciatic nerve, leading to the development of persistent pain behaviors in the affected limb.

-

Spinal Nerve Ligation (SNL) Model: In this model, the L5 and L6 spinal nerves are tightly ligated, resulting in robust and long-lasting tactile allodynia.[1]

Quantitative Assessment of Analgesic Effects

The analgesic effects of this compound were quantified using standardized behavioral tests that measure withdrawal responses to mechanical and thermal stimuli.

-

Mechanical Allodynia: Assessed using a Dynamic Plantar Aesthesiometer , which applies a progressively increasing mechanical force to the plantar surface of the rat's paw. The force at which the paw is withdrawn is recorded as the paw withdrawal threshold (PWT).

-

Thermal Hyperalgesia: Measured using the Plantar Test (Hargreaves Method) , where a radiant heat source is focused on the plantar surface of the paw. The time taken for the rat to withdraw its paw is recorded as the paw withdrawal latency (PWL).

The following tables summarize the key quantitative findings from preclinical studies.

Table 1: Effect of this compound on Mechanical Allodynia in a Rat Model of Neuropathic Pain

| Treatment Group | Dose (mg/kg, i.p.) | Paw Withdrawal Threshold (g) (Mean ± SEM) | % Reversal of Allodynia |

| Sham | Vehicle | 15.0 ± 0.0 | N/A |

| SNL + Vehicle | Vehicle | 3.8 ± 0.3 | 0% |

| SNL + this compound | 20 | 5.5 ± 0.6 | 15% |

| SNL + this compound | 40 | 8.2 ± 0.9 | 39% |

| SNL + this compound | 60 | 10.8 ± 1.1 | 63% |

| SNL + this compound | 80 | 12.5 ± 0.8 | 78% |

| SNL + this compound | 100 | 13.8 ± 0.5 | 89% |

| SNL + Gabapentin | 100 | 13.5 ± 0.7* | 87% |

*p < 0.05 compared to SNL + Vehicle group. Data adapted from Winkler et al., 2005.[1]

Table 2: Dose-Response and Efficacy of this compound in a Rat Model of Neuropathic Pain

| Compound | ED₅₀ (mg/kg) | Efficacious Plasma Concentration (mg/l) |

| This compound (VCD) | 52 | 18 |

| Valproic Acid (VPA) | 269 | 125 |

| Gabapentin (GBP) | Not Reported | Not Reported |

Data adapted from Winkler et al., 2005.[1]

A 2018 study by Samur et al. further corroborated these findings, demonstrating that this compound at doses of 70 and 100 mg/kg significantly increased both mechanical and thermal thresholds in the CCI rat model.[2]

Experimental Protocols

Chronic Constriction Injury (CCI) Model Protocol

-

Animal Preparation: Male Wistar rats are anesthetized.

-

Surgical Procedure: The common sciatic nerve is exposed at the mid-thigh level. Proximal to the nerve's trifurcation, four loose ligatures of 4-0 silk suture are tied around the nerve with approximately 1 mm spacing between them.

-

Closure: The muscle and skin layers are closed with sutures.

-

Post-operative Care: Animals are monitored for recovery and signs of infection. Behavioral testing is typically initiated 14 days post-surgery.

Behavioral Testing Protocols

-

Acclimation: Rats are placed in individual Plexiglas chambers on a mesh floor and allowed to acclimate for at least 15 minutes.

-

Stimulation: A fine metal filament is pushed against the plantar surface of the hind paw with linearly increasing force.

-

Measurement: The force (in grams) at which the rat withdraws its paw is automatically recorded.

-

Repetitions: The procedure is repeated several times on each paw with sufficient time between measurements.

-

Acclimation: Rats are placed in individual Plexiglas chambers on a glass floor and allowed to acclimate.

-

Stimulation: A mobile radiant heat source is positioned under the glass floor directly beneath the targeted hind paw.

-

Measurement: The time (in seconds) from the start of the heat stimulus to the withdrawal of the paw is recorded. A cut-off time is set to prevent tissue damage.

-

Repetitions: The test is repeated on each paw with adequate intervals.

Mechanism of Action

The analgesic effect of this compound in neuropathic pain is believed to be multifactorial, involving modulation of several neurotransmitter systems.

Key Receptor Systems

-

GABAergic System: this compound is thought to enhance GABAergic inhibition, a key mechanism for dampening neuronal hyperexcitability in neuropathic pain states. Pre-treatment with the GABAA receptor antagonist bicuculline has been shown to significantly contribute to the anti-allodynic and antihyperalgesic effects of this compound.

-

Opioid System: Opioid receptors play a crucial role in pain modulation. The analgesic effects of this compound are significantly mediated by opioid receptors, as demonstrated by the reversal of its anti-allodynic and antihyperalgesic effects by the opioid receptor antagonist naloxone.

-

Serotonergic System: The serotonin 5-HT2A/2C receptors are implicated in the antihyperalgesic, but to a lesser extent, the anti-allodynic effects of this compound.

-

Noradrenergic System: There is a limited contribution of α2-adrenoceptors to the anti-allodynic effects of this compound.

Proposed Signaling Pathways

The interaction of this compound with these receptor systems likely triggers downstream signaling cascades that ultimately lead to a reduction in neuronal excitability and pain transmission.

Pharmacokinetics

Pharmacokinetic studies in rats have shown that this compound is readily absorbed and distributed. The efficacious plasma concentrations for its anti-allodynic effects are significantly lower than those of valproic acid, indicating a higher potency.

Table 3: Pharmacokinetic Parameters of this compound in Rats

| Parameter | Value |

| Dose (i.p.) | 40 mg/kg |

| Cmax | ~25 mg/l |

| Tmax | ~1 hour |

| AUC | ~100 mg*h/l |

| t₁/₂ | ~3 hours |

Data are approximate and compiled from available preclinical studies.

Clinical Development Landscape

To date, there is a lack of publicly available data from early-phase clinical trials specifically investigating the efficacy and safety of this compound for neuropathic pain in humans. While clinical trials have been conducted for other indications, such as bipolar disorder, its potential in neuropathic pain remains to be clinically validated.

Conclusion and Future Directions

Early preclinical research strongly supports the potential of this compound as a novel therapeutic agent for neuropathic pain. Its efficacy in established animal models, coupled with a multimodal mechanism of action and a favorable safety profile compared to related compounds, makes it a compelling candidate for further development.

Future research should focus on:

-

Conducting well-controlled, dose-ranging Phase I and II clinical trials to establish the safety, tolerability, and efficacy of this compound in patients with various neuropathic pain conditions.

-

Further elucidating the precise molecular mechanisms and downstream signaling pathways involved in its analgesic effects.

-

Exploring potential synergistic effects when used in combination with other classes of analgesics.

The data and protocols outlined in this technical guide provide a solid foundation for the continued investigation of this compound as a much-needed therapeutic option for individuals suffering from neuropathic pain.

References

Chemical synthesis and derivatives of Valnoctamide

An In-depth Technical Guide to the Chemical Synthesis and Derivatives of Valnoctamide

This compound, a chiral constitutional isomer of valpromide, is a central nervous system (CNS)-active compound with a rich history of investigation for its therapeutic potential in epilepsy, bipolar disorder, and neuropathic pain.[1][2] Unlike its counterpart, valpromide, which acts as a prodrug to valproic acid (VPA), this compound exerts its pharmacological effects directly, with minimal biotransformation to its corresponding acid, valnoctic acid.[1][3] This key difference contributes to its distinct pharmacological profile and a reduced teratogenic potential compared to VPA, making it a compound of significant interest for drug development professionals.[1]

This technical guide provides a comprehensive overview of the chemical synthesis of this compound, explores its various derivatives, and delves into its mechanisms of action, supported by quantitative data and detailed experimental methodologies.

Chemical Synthesis of this compound

The synthesis of this compound, chemically known as 2-ethyl-3-methylpentanamide, can be achieved from 2-ethyl-3-methylpentanoic acid. A common synthetic route involves a two-step process. The first step is the conversion of the carboxylic acid to an acid chloride, which is then subsequently reacted with ammonia to form the final amide product.

A general representation of this synthesis is as follows:

Stereoisomers of this compound

This compound possesses two chiral centers, resulting in four stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). The synthesis and evaluation of individual stereoisomers have been a key area of research, as they exhibit stereoselective pharmacokinetics and potentially different pharmacodynamic profiles. For instance, the (2S,3S)-VCD stereoisomer has been noted for its favorable brain penetration and lower EC50 value in certain preclinical models.

Derivatives of this compound

Research into the structure-activity relationships of this compound has led to the synthesis and evaluation of several derivatives. These studies have provided valuable insights into the chemical features that influence anticonvulsant activity and metabolic stability. A key finding is that amides that are not metabolized to their corresponding carboxylic acids tend to be more potent anticonvulsants.

| Derivative Name | Abbreviation | Key Structural Feature | Metabolic Fate |

| Ethylbutylacetamide | EBD | Metabolized to acid | |

| Methylpentylacetamide | MPD | Least branched | Metabolized to acid |

| Propylisopropylacetamide | PID | Not metabolized to acid | |

| Propylallylacetamide | PAD | Metabolized to acid |

Mechanism of Action

The broad-spectrum anticonvulsant and mood-stabilizing effects of this compound are believed to be mediated through multiple mechanisms of action, a characteristic that likely contributes to its efficacy.

Modulation of Neurotransmitter Systems

This compound influences the balance of excitatory and inhibitory neurotransmission in the brain.

-

GABAergic System: It is proposed that this compound enhances the activity of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA). This can be achieved by increasing GABA levels, potentially through the inhibition of GABA-degrading enzymes or by acting directly on GABA-A receptors.

-

Glutamatergic System: this compound may also dampen excitatory signaling by reducing the release of glutamate or by inhibiting its receptors.

Inhibition of Ion Channels and Enzymes

Beyond neurotransmitter modulation, this compound interacts with key molecular targets involved in neuronal excitability and signaling cascades.

-

Voltage-Gated Sodium Channels: Inhibition of these channels reduces neuronal excitability, a mechanism that contributes to its anti-seizure properties.

-

myo-Inositol-1-Phosphate (MIP) Synthase: this compound inhibits this enzyme, which is implicated in the pathophysiology of bipolar disorder.

-

Acyl-CoA Synthetase-4 (Acsl4): This enzyme is involved in the arachidonic acid (AA) cascade. This compound uncompetitively inhibits Acsl4, which may contribute to its mood-stabilizing effects.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research on this compound and its derivatives.

General Synthesis of this compound Stereoisomers

The synthesis of individual stereoisomers of this compound is a critical process for studying their distinct properties.

In Vitro Enzyme Inhibition Assay (Acsl4)

The following protocol outlines the key steps for assessing the inhibitory activity of this compound on Acsl4.

-

Reagents and Materials:

-

[1-14C]Arachidonic Acid (AA)

-

Unlabeled AA, Coenzyme A, ATP

-

Racemic this compound (VCD)

-

Recombinant Acsl4 enzyme

-

Reaction buffer (e.g., 10 mM HEPES, pH 7.8, 0.5 mM EDTA)

-

Dole's Reagent (isopropanol:heptane:1M H2SO4, 80:20:2, by vol)

-

-

Enzyme Preparation:

-

Express recombinant Acsl4 in a suitable system (e.g., E. coli).

-

Prepare cell lysate containing the enzyme and determine protein concentration.

-

-

Inhibition Assay:

-

Set up reaction mixtures containing the reaction buffer, ATP, coenzyme A, [1-14C]AA, and varying concentrations of VCD.

-

Initiate the reaction by adding the Acsl4 enzyme.

-

Incubate at 37°C for a defined period (e.g., 5 minutes).

-

Terminate the reaction by adding Dole's Reagent.

-

-

Data Analysis:

-

Quantify the formation of [1-14C]AA-CoA.

-

Plot reaction velocity as a function of substrate concentration in the presence and absence of the inhibitor.

-

Use Lineweaver-Burke plots to determine the type of inhibition and calculate the inhibition constant (Ki).

-

Quantitative Data

A summary of key quantitative data for this compound and related compounds is presented below.

| Compound | Parameter | Value | Model/System |

| Valpromide | Melting Point | 125-126 °C | |

| This compound (racemate) | ED50 (Anticonvulsant) | 4-16 times more potent than VPA | Rodent models |

| This compound (racemate) | Ki (Acsl4 inhibition) | 6.38 ± 0.63 mM | In vitro recombinant Acsl4 |

| (2S,3S)-VCD | Pharmacokinetics | Lowest clearance, twice-higher plasma exposure than other stereoisomers | Animals and humans |

| This compound | Bioavailability | 94% | |

| This compound | Biological Half-life | 10 hours |

Conclusion

This compound continues to be a promising scaffold for the development of novel CNS therapeutics. Its multifaceted mechanism of action, favorable pharmacokinetic profile, and reduced teratogenicity compared to valproic acid underscore its potential. Further research into its derivatives and a deeper understanding of its interactions with various signaling pathways will be instrumental in realizing its full therapeutic utility. This guide provides a foundational resource for researchers and drug development professionals engaged in this exciting area of neuropharmacology.

References

Methodological & Application

Valnoctamide Dosage Protocols for Rodent Seizure Models: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of valnoctamide (VCD) dosage protocols for various rodent seizure models. The information is intended to guide researchers in designing and conducting preclinical studies to evaluate the anticonvulsant properties of this compound. This compound, a chiral constitutional isomer of valpromide, has demonstrated a broad spectrum of anticonvulsant activity in multiple rodent models, often showing greater potency than its parent compound, valproic acid (VPA).[1][2]

Data Presentation: Efficacy of this compound in Rodent Seizure Models

The following tables summarize the effective doses (ED50) of racemic this compound and its stereoisomers in common rodent seizure models. These values provide a critical reference for dose selection in experimental design.

Table 1: Anticonvulsant Activity of Racemic this compound (VCD) in Mice (Intraperitoneal Administration)

| Seizure Model | ED50 (mg/kg) | Comparative Compound | ED50 (mg/kg) |

| Maximal Electroshock (MES) | 29 | Valproic Acid (VPA) | 273 |

| Subcutaneous Metrazol (scMet) | 16 | Valproic Acid (VPA) | 137 |

| 6Hz Psychomotor (32mA) | 11.5 | Valproic Acid (VPA) | Not Reported |

Data compiled from multiple sources indicating VCD is significantly more potent than VPA.[1]

Table 2: Anticonvulsant Activity of Racemic this compound (VCD) in Rats (Oral Administration)

| Seizure Model | ED50 (mg/kg) | Comparative Compound | ED50 (mg/kg) |

| Maximal Electroshock (MES) | 29 | Not Reported | Not Reported |

| Subcutaneous Metrazol (scMet) | 54 | Not Reported | Not Reported |

Source: Bialer et al., 2010 and 2013; Kaufmann et al., 2009 & 2010.[2]

Table 3: Efficacy of Racemic this compound (VCD) in Status Epilepticus (SE) Models in Rats

| SE Model | Administration Route | Timing of Administration | VCD Dose (mg/kg) | Outcome |

| Pilocarpine-induced SE | Intraperitoneal | At seizure onset | 65 | Full protection |

| Pilocarpine-induced SE | Intraperitoneal | 30 min after SE onset | 80 | Inactive |

| Soman-induced SE | Not Specified | 20 min after SE onset | ED50 = 60 | Effective |

| Soman-induced SE | Not Specified | 40 min after SE onset | ED50 = 62 | Effective |

| VX-induced SE (PND21 Male) | Intraperitoneal | 5 min after seizure onset | ED50 = 34 | Effective |

| VX-induced SE (PND21 Female) | Intraperitoneal | 5 min after seizure onset | ED50 = 43 | Effective |

| Sarin-induced SE (PND21 Male) | Intraperitoneal | 5 min after seizure onset | ED50 = 45 | Effective |

| Sarin-induced SE (PND21 Female) | Intraperitoneal | 5 min after seizure onset | ED50 = 48 | Effective |

Data from studies on pilocarpine and soman-induced SE highlight the therapeutic window for VCD administration.[1] Efficacy in nerve agent-induced seizures was also demonstrated.

Experimental Protocols

Below are detailed methodologies for key experiments involving this compound in rodent seizure models.

Maximal Electroshock (MES) Seizure Model

Objective: To assess the ability of a compound to prevent the spread of seizures.

Materials:

-

This compound

-

Vehicle (e.g., 0.9% saline, 0.5% methylcellulose)

-

Rodents (e.g., male CF-1 mice, adult Sprague-Dawley rats)

-

Electroconvulsive device with corneal electrodes

-

Topical anesthetic (e.g., 0.5% tetracaine hydrochloride)

Procedure:

-

Prepare this compound solution in the chosen vehicle.

-

Administer this compound or vehicle to the animals via the desired route (e.g., intraperitoneal injection for mice, oral gavage for rats).

-

At the time of peak drug effect (predetermined by pharmacokinetic studies), apply a topical anesthetic to the corneas of the animals.

-

Deliver a suprathreshold electrical stimulus through the corneal electrodes (e.g., 50 mA for mice, 150 mA for rats, 60 Hz for 0.2 seconds).

-

Observe the animal for the presence or absence of a tonic hindlimb extension.

-

An animal is considered protected if the tonic hindlimb extension component of the seizure is abolished.

Subcutaneous Metrazol (scMet) Seizure Model

Objective: To evaluate the ability of a compound to elevate the seizure threshold.

Materials:

-

This compound

-

Vehicle

-

Rodents (e.g., male CF-1 mice)

-

Metrazol (pentylenetetrazol) solution

Procedure:

-

Prepare this compound and Metrazol solutions.

-

Administer this compound or vehicle to the animals.

-

At the time of peak drug effect, administer a convulsive dose of Metrazol subcutaneously.

-

Observe the animals for a defined period (e.g., 30 minutes) for the occurrence of clonic seizures.

-

Protection is defined as the absence of a clonic seizure lasting for at least 5 seconds.

Pilocarpine-Induced Status Epilepticus (SE) Model in Rats

Objective: To model complex partial seizures and status epilepticus.

Materials:

-

This compound

-

Vehicle

-

Adult male rats

-

Pilocarpine hydrochloride

-

Scopolamine methyl nitrate (to reduce peripheral cholinergic effects)

-

Lithium chloride (optional, for potentiation)

Procedure:

-

(Optional) Pre-treat rats with lithium chloride (e.g., 3 mEq/kg, i.p.) 18-24 hours prior to pilocarpine.

-

Administer scopolamine methyl nitrate (e.g., 1 mg/kg, i.p.) 30 minutes before pilocarpine.

-

Induce seizures with pilocarpine hydrochloride (e.g., 30 mg/kg, i.p.).

-

Observe animals for the onset of status epilepticus, characterized by continuous seizure activity.

-

Administer this compound or vehicle at a predetermined time point (e.g., at seizure onset or a specific time after onset).

-

Monitor seizure activity behaviorally and/or via electroencephalography (EEG) to determine the efficacy of the treatment in terminating the seizure. In a study, this compound at 100 mg/kg was as effective as 400 mg/kg of sodium valproate against pilocarpine-induced seizures.

Visualizations

Proposed Mechanism of Action of this compound

This compound's anticonvulsant activity is likely due to multiple mechanisms of action. It is thought to modulate neurotransmitter systems, including enhancing the activity of the inhibitory neurotransmitter GABA and potentially reducing the release of the excitatory neurotransmitter glutamate. Additionally, it may inhibit voltage-gated sodium channels, which would reduce neuronal excitability.

Caption: Proposed multi-target mechanism of action for this compound's anticonvulsant effects.

Experimental Workflow for a Typical Rodent Seizure Model Study

The following diagram illustrates a generalized workflow for evaluating the efficacy of an anticonvulsant drug like this compound in a rodent seizure model.

Caption: A generalized experimental workflow for preclinical evaluation of anticonvulsant drugs.

References

- 1. Stereoselective Anticonvulsant and Pharmacokinetic Analysis of this compound, a CNS-Active Derivative of Valproic Acid with Low Teratogenic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound and sec-butyl-propylacetamide (SPD) for acute seizures and status epilepticus - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vivo Experimental Design of Valnoctamide in Rat Epilepsy Studies

Audience: Researchers, scientists, and drug development professionals.

Introduction

Valnoctamide (VCD), a chiral amide derivative of valproic acid (VPA), is a central nervous system-active compound with demonstrated anticonvulsant properties. Unlike its structural analog, valpromide, this compound is not converted to its corresponding acid, valnoctic acid, in vivo.[1] It exhibits a distinct pharmacological profile from VPA and is considered a promising candidate for epilepsy treatment, in part due to its lower teratogenic potential.[2] These application notes provide detailed protocols for designing and conducting in vivo studies in rat models of epilepsy to evaluate the efficacy of this compound.

Mechanism of Action

This compound's anticonvulsant activity is believed to be multifactorial, involving the modulation of both inhibitory and excitatory neurotransmitter systems.[3] The primary proposed mechanisms include:

-

Enhancement of GABAergic Neurotransmission: this compound has been shown to influence gamma-aminobutyric acid (GABA) levels, the primary inhibitory neurotransmitter in the central nervous system. By increasing GABA levels, this compound enhances inhibitory signaling, which helps to stabilize neuronal activity and reduce seizure likelihood.[3]

-

Modulation of Glutamatergic Neurotransmission: The compound also appears to impact the glutamatergic system. It is suggested that this compound may reduce the release of glutamate, the main excitatory neurotransmitter, or inhibit its receptors, thereby decreasing neuronal excitability.[3]

-

Inhibition of Voltage-Gated Sodium Channels: this compound can inhibit voltage-gated sodium channels, which are crucial for the initiation and propagation of action potentials. This action further contributes to the reduction of neuronal hyperexcitability.

Data Presentation

Table 1: Efficacy of this compound in Rat Epilepsy Models

| Epilepsy Model | Rat Strain/Age | This compound Dose (Route) | Efficacy | Reference |

| Pilocarpine-induced Focal Epilepsy | Freely moving rats | 100 mg/kg (i.p.) | Complete prevention of focally evoked seizures. | |

| Soman-induced Status Epilepticus | Male Sprague-Dawley (PND70) | ED₅₀ = 97 mg/kg (i.p.) | Termination of electrographic seizures. | |

| Soman-induced Status Epilepticus | Male Sprague-Dawley (PND28) | ED₅₀ = 152 mg/kg (i.p.) | Termination of electrographic seizures. | |

| Soman-induced Status Epilepticus | Male Sprague-Dawley (PND21) | ED₅₀ = 45 mg/kg (i.p.) | Termination of electrographic seizures. | |

| Soman-induced Status Epilepticus | Female Sprague-Dawley (PND70) | ED₅₀ = 79 mg/kg (i.p.) | Termination of electrographic seizures. | |

| Soman-induced Status Epilepticus | Female Sprague-Dawley (PND28) | ED₅₀ = 79 mg/kg (i.p.) | Termination of electrographic seizures. | |

| Soman-induced Status Epilepticus | Female Sprague-Dawley (PND21) | ED₅₀ = 48 mg/kg (i.p.) | Termination of electrographic seizures. | |

| VX nerve agent-induced Status Epilepticus | Male Sprague-Dawley (PND70) | ED₅₀ = 87 mg/kg (i.p.) | Termination of electrographic seizures. | |

| VX nerve agent-induced Status Epilepticus | Male Sprague-Dawley (PND28) | ED₅₀ = 165 mg/kg (i.p.) | Termination of electrographic seizures. | |

| VX nerve agent-induced Status Epilepticus | Male Sprague-Dawley (PND21) | ED₅₀ = 34 mg/kg (i.p.) | Termination of electrographic seizures. | |

| VX nerve agent-induced Status Epilepticus | Female Sprague-Dawley (PND70) | ED₅₀ = 91 mg/kg (i.p.) | Termination of electrographic seizures. | |

| VX nerve agent-induced Status Epilepticus | Female Sprague-Dawley (PND28) | ED₅₀ = 59 mg/kg (i.p.) | Termination of electrographic seizures. | |

| VX nerve agent-induced Status Epilepticus | Female Sprague-Dawley (PND21) | ED₅₀ = 43 mg/kg (i.p.) | Termination of electrographic seizures. |

Table 2: Comparative Efficacy of this compound and Sodium Valproate

| Epilepsy Model | This compound Dose (Route) | Sodium Valproate Dose (Route) | Comparative Efficacy | Reference |

| Pilocarpine-induced Focal Epilepsy | 100 mg/kg (i.p.) | 400 mg/kg (i.p.) | This compound was at least as effective as sodium valproate. |

Visualizations

Caption: this compound's proposed mechanism of action in epilepsy.

Caption: General experimental workflow for this compound studies.

Experimental Protocols

Pilocarpine-Induced Seizure Model

This model induces focal seizures that can progress to status epilepticus, mimicking aspects of human temporal lobe epilepsy.

Materials:

-

Male Wistar or Sprague-Dawley rats (200-250 g)

-

Pilocarpine hydrochloride

-

This compound

-

Saline solution (0.9% NaCl)

-

Stereotaxic apparatus

-

Microdialysis probes and pump

-

EEG recording system (electrodes, amplifier, data acquisition software)

-

Anesthesia (e.g., isoflurane)

Protocol:

-

Surgical Preparation:

-

Anesthetize the rat and place it in a stereotaxic frame.

-

Implant EEG recording electrodes over the cortex and a guide cannula for the microdialysis probe targeting the hippocampus.

-

Allow for a post-operative recovery period of at least 7 days.

-

-

Seizure Induction and Drug Administration:

-

On the day of the experiment, place the rat in a recording chamber and connect the EEG electrodes.

-

Insert the microdialysis probe into the guide cannula and perfuse with artificial cerebrospinal fluid at a low flow rate (e.g., 2 µl/min).

-

Administer this compound (e.g., 100 mg/kg, i.p.) or vehicle control.

-

After a predetermined pretreatment time, induce seizures by intrahippocampal administration of pilocarpine (10 mM for 40 minutes at 2 µl/min) via the microdialysis probe.

-

-

Monitoring and Data Collection:

-

Simultaneously record electrocorticographic (ECoG) activity and observe behavioral seizures for at least 4 hours post-pilocarpine administration.

-

Collect microdialysis samples at regular intervals to measure extracellular glutamate and GABA levels.

-

Score behavioral seizures using a standardized scale (e.g., Racine scale).

-

-

Data Analysis:

-

Analyze EEG recordings for seizure frequency, duration, and spike amplitude.

-

Quantify changes in extracellular glutamate and GABA concentrations.

-

Compare seizure parameters and neurochemical changes between this compound-treated and control groups.

-

Maximal Electroshock (MES) Seizure Model

The MES test is a model of generalized tonic-clonic seizures and is used to identify compounds that prevent seizure spread.

Materials:

-

Male Sprague-Dawley rats (70-90 g)

-

This compound

-

Vehicle (e.g., 0.5% methylcellulose)

-

Corneal electrodes

-

Electroshock generator

-

Topical anesthetic (e.g., 0.5% tetracaine)

Protocol:

-

Drug Administration:

-

Administer this compound or vehicle control via the desired route (e.g., i.p. or oral). Dosing should be based on pre-determined time-to-peak effect studies.

-

-

Seizure Induction:

-

At the time of peak effect, apply a drop of topical anesthetic to the rat's corneas.

-

Place corneal electrodes and deliver a suprathreshold electrical stimulus (e.g., 150 mA, 60 Hz for 0.2 seconds).

-

-

Endpoint Measurement:

-

The primary endpoint is the abolition of the hindlimb tonic extension phase of the seizure.

-

-

Data Analysis:

-

Determine the median effective dose (ED₅₀) of this compound required to protect 50% of the animals from the tonic hindlimb extension.

-

Pentylenetetrazol (PTZ)-Induced Seizure Model

The PTZ model is used to induce clonic seizures and is considered a model for generalized absence or myoclonic seizures.

Materials:

-

Male Wistar or Sprague-Dawley rats

-

Pentylenetetrazol (PTZ)

-

This compound

-

Saline solution (0.9% NaCl)

-

Observation chamber

Protocol:

-

Drug Administration:

-

Administer this compound or vehicle control at various doses and pretreatment times.

-

-

Seizure Induction:

-

Administer a convulsive dose of PTZ (e.g., 60 mg/kg, i.p. or s.c.).

-

-

Monitoring and Scoring:

-

Immediately place the rat in an observation chamber and record the latency to the first myoclonic jerk and the onset of generalized clonic seizures.

-

Observe and score the seizure severity using a standardized scale for 30 minutes.

-

-

Data Analysis:

-

Compare the latency to seizures, seizure severity scores, and the percentage of animals protected from generalized seizures between the this compound-treated and control groups.

-

Calculate the ED₅₀ of this compound for protection against PTZ-induced seizures.

-

Conclusion

These application notes and protocols provide a framework for the in vivo evaluation of this compound in established rat models of epilepsy. The selection of the appropriate model will depend on the specific research question and the desire to investigate effects on focal or generalized seizures. Consistent and detailed data collection on behavioral, electrophysiological, and neurochemical endpoints is crucial for a thorough assessment of this compound's anticonvulsant profile.

References

Application Notes & Protocols: Quantification of Valnoctamide in Plasma

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of Valnoctamide in plasma, a crucial aspect of pharmacokinetic and toxicokinetic studies in drug development. The protocols outlined below are based on established analytical techniques, primarily focusing on Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), which offer the requisite sensitivity and selectivity for bioanalytical applications.

This compound, a central nervous system-active chiral compound, necessitates stereoselective pharmacokinetic analysis. The methods described herein are designed to accurately quantify this compound and its stereoisomers in a complex biological matrix like plasma.

Table 1: Summary of Analytical Methods and Performance Characteristics

| Parameter | GC-MS Method | LC-MS/MS Method |